molecular formula C18H20N2O4 B270581 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Katalognummer B270581
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: UUDHWXHVQGCTNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in the immune response. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. By blocking these enzymes, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce the production of cytokines and other inflammatory molecules that contribute to autoimmune diseases. This leads to a reduction in inflammation and a decrease in the symptoms associated with these conditions.
Biochemical and Physiological Effects:
6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects, including a reduction in the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also leads to a decrease in the number of immune cells that are involved in the inflammatory response, such as T cells and B cells. These effects contribute to the anti-inflammatory properties of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid and its potential therapeutic applications in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its selectivity for JAK enzymes, which allows for targeted inhibition of the immune response without affecting other cellular processes. This makes it a promising candidate for the treatment of autoimmune diseases, as it can reduce inflammation without causing significant side effects. However, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid also has some limitations, including its potential for off-target effects and its limited efficacy in some patient populations.

Zukünftige Richtungen

There are several future directions for research on 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, including the development of more potent and selective JAK inhibitors, the identification of biomarkers to predict patient response to therapy, and the exploration of combination therapies that can enhance the efficacy of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in treating autoimmune diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, particularly in patients with chronic autoimmune diseases. Overall, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid represents a promising avenue for the development of new therapies for autoimmune diseases, and further research is needed to fully explore its potential.

Synthesemethoden

The synthesis of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, including the reaction of 4-(2-oxo-1-pyrrolidinyl)aniline with ethyl 3-cyclohexene-1-carboxylate, followed by a series of chemical transformations to produce the final product. The process involves the use of several reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.

Wissenschaftliche Forschungsanwendungen

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It works by inhibiting the JAK family of enzymes, which play a key role in the immune response. By blocking the activity of these enzymes, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce inflammation and prevent damage to tissues and organs affected by autoimmune diseases.

Eigenschaften

Produktname

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Molekularformel

C18H20N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

6-[[4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H20N2O4/c21-16-6-3-11-20(16)13-9-7-12(8-10-13)19-17(22)14-4-1-2-5-15(14)18(23)24/h1-2,7-10,14-15H,3-6,11H2,(H,19,22)(H,23,24)

InChI-Schlüssel

UUDHWXHVQGCTNR-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Kanonische SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.